(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one is a complex organic compound with a unique structure that includes an oxazole ring, a bromo-substituted phenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
- (5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one is unique due to its specific combination of functional groups and the presence of an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H9BrN2O4 |
---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one |
InChI |
InChI=1S/C12H9BrN2O4/c1-18-7-4-2-6(3-5-7)9(16)8(13)10-11(17)15-12(14)19-10/h2-5H,1H3,(H2,14,15,17)/b10-8- |
InChI Key |
OZGMDNZABCYHDH-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/2\C(=O)N=C(O2)N)/Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C2C(=O)N=C(O2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.